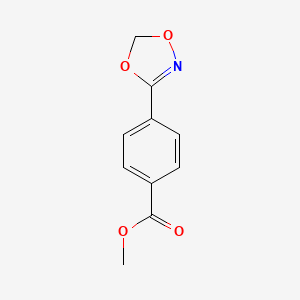![molecular formula C8H7FN2O B13044771 (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is a fluorinated heterocyclic compound with the molecular formula C8H7FN2O It is a derivative of pyrrolopyridine and contains a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and an appropriate cyclizing agent.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position using a fluorinating reagent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), under controlled conditions.
Hydroxymethylation: The hydroxymethyl group is introduced at the 2-position through a hydroxymethylation reaction, which can be achieved using formaldehyde or paraformaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)formaldehyde, (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)carboxylic acid.
Reduction: (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Chemical Biology: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can modulate various cellular pathways, including signal transduction, gene expression, and metabolic processes, depending on its target.
相似化合物的比较
Similar Compounds
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-4-YL)methanol: Similar structure but with the hydroxymethyl group at the 4-position.
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-YL)methanol: Similar structure but with the hydroxymethyl group at the 3-position.
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position enhances its stability and lipophilicity, while the hydroxymethyl group at the 2-position provides a site for further functionalization and interaction with biological targets.
属性
分子式 |
C8H7FN2O |
|---|---|
分子量 |
166.15 g/mol |
IUPAC 名称 |
(5-fluoro-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-3,12H,4H2,(H,10,11) |
InChI 键 |
BWBQCCOCUZFMJP-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(NC2=NC=C1F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hcl](/img/structure/B13044691.png)
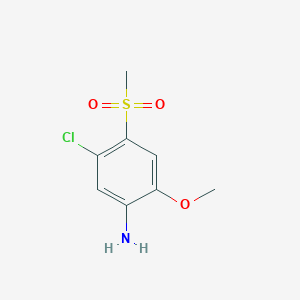
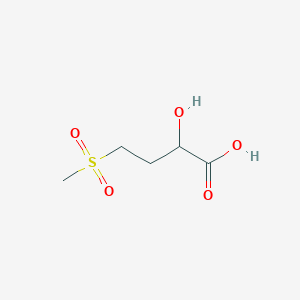
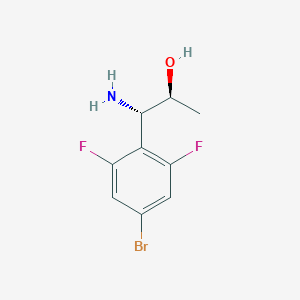
![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
![Phenol, 3-[(cyclopentylamino)methyl]-, hcl](/img/structure/B13044727.png)
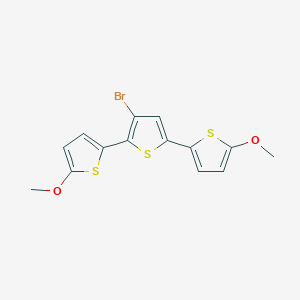

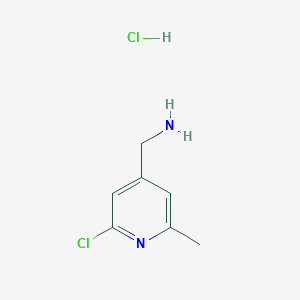
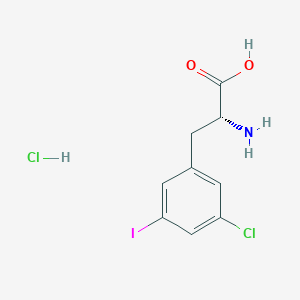
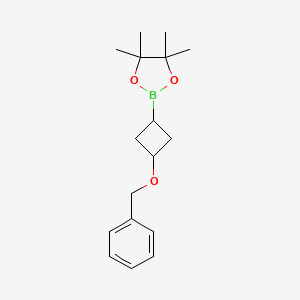
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)

